molecular formula C17H13ClN2O2 B14992970 4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B14992970
M. Wt: 312.7 g/mol
InChI Key: GILAZVKEBXNPBV-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro substituent on the benzamide moiety and a 1,2-oxazole ring attached to the benzamide through a 3-(4-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as 4-methylphenylhydrazine and ethyl acetoacetate under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the 4-chlorobenzamide with the 1,2-oxazole derivative under basic conditions, often using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxyphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the 1,2-oxazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-2-4-12(5-3-11)15-10-16(22-20-15)19-17(21)13-6-8-14(18)9-7-13/h2-10H,1H3,(H,19,21)

InChI Key

GILAZVKEBXNPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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